![molecular formula C16H32N6O6S2 B605839 Azido-PEG3-SS-PEG3-azide CAS No. 1310827-27-0](/img/structure/B605839.png)
Azido-PEG3-SS-PEG3-azide
Overview
Description
Azido-PEG3-SS-PEG3-azide is a PEG linker containing two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of Azido-PEG3-SS-PEG3-azide is C16H32N6O6S2 . It has a molecular weight of 468.6 .Chemical Reactions Analysis
The azide groups in Azido-PEG3-SS-PEG3-azide can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis
Azido-PEG3-SS-PEG3-azide has a molecular weight of 468.6 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .Scientific Research Applications
Biotinylation Reagent
Azido-PEG3-SS-PEG3-azide is used as a biotinylation reagent for labeling alkyne containing molecules or biomolecules . This is achieved using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives .
Bioorthogonal Chemistry
The azide group in Azido-PEG3-SS-PEG3-azide reacts with alkynes to form a stable triazole linkage . This reaction is bioorthogonal , meaning it’s compatible with biological systems as its components do not react with the biological environment .
Drug Delivery
Azido-PEG3-SS-PEG3-azide is a versatile compound with primary amine functionality, making it a potent tool for bioconjugation and drug delivery .
Solubility Enhancement
With a three-unit PEG spacer, Azido-PEG3-SS-PEG3-azide enhances solubility and is ideal for click chemistry and thiol-specific reactions . This property enables precise modification of biomolecules .
PROTAC Linker
Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are used to degrade specific proteins within cells .
Detection of Cellular Alkyne Cholesterol Analog
Azido-PEG3-SS-PEG3-azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry . This is done using fluorescence microscopy after incubation with a fluorescent streptavidin-conjugate .
Mechanism of Action
Target of Action
Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .
Mode of Action
The compound contains two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .
Biochemical Pathways
The compound is involved in the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The azide group reacts with alkynes to form a stable triazole linkage .
Pharmacokinetics
The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This facilitates the introduction of the compound into the alkyne modified system of interest . In the context of PROTACs, this leads to the selective degradation of target proteins .
Action Environment
The reaction of the azide group with alkynes to form a stable triazole linkage is bioorthogonal . . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by the presence of biological systems that contain alkynes, DBCO, or BCN groups.
properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZMZORLYBGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-SS-PEG3-azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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